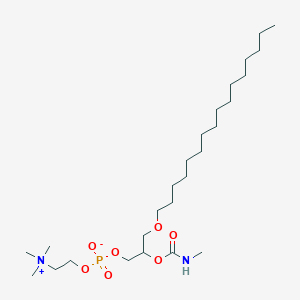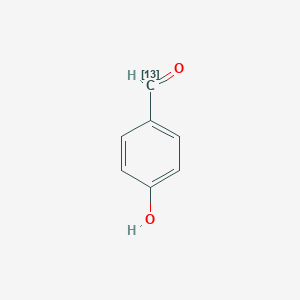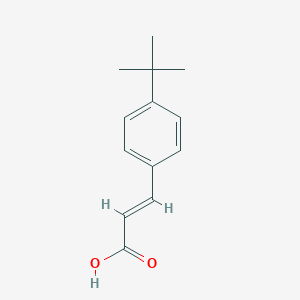
4-(Tert-butyl)cinnamic acid
概要
説明
Synthesis Analysis
The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of tert-butyllithium with substituted cinnamic acids at low temperatures, leading to mixtures of 1,4- and 1,3-addition products. The nature of the substituents on the cinnamic acid influences the outcome of the reaction, with electron-donating and electron-withdrawing groups favoring 1,4- and 1,3-additions, respectively (Aurell et al., 1999).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Tert-butyl)cinnamic acid has been elucidated using various spectroscopic techniques. For example, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined through three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees (Meurs & Koningsveld, 1974).
Chemical Reactions and Properties
The tert-butyl group in 4-(Tert-butyl)cinnamic acid activates the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group. This activation facilitates the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to 4-(Tert-butyl)cinnamic acid, such as their solubility and crystalline structure, have been studied extensively. For instance, the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in derivatives of 4-tert-butylbenzoic acid results in layered molecular arrays with unique structural characteristics (Armstrong et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 4-(Tert-butyl)cinnamic acid derivatives, can be influenced by the tert-butyl group. For example, the reaction mechanism and regioselectivity of the addition of tert-butyllithium to cinnamic acid are subject to the electronic effects of substituents and reaction conditions (Aurell et al., 2001).
科学的研究の応用
Mitochondrial Function and Cerebroprotection
4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its potential to restore mitochondrial function in cases of cerebral ischemia. Research involving rabbits with experimentally induced cerebral ischemia demonstrated that the compound could reduce neurological deficits and restore mitochondrial membrane potential. Its administration was associated with increased ATP generating ability and a normalization of aerobic/anaerobic metabolism, suggesting significant cerebroprotective properties. The potential mechanism involves normalization of mitochondrial function (Pozdnyakov et al., 2022).
Antioxidant and Antiradical Activities
Several studies have focused on the antioxidant properties of 4-hydroxy-3,5-di-tert-butylcinnamic acid. Predictions based on quantum-chemical calculations indicated high antioxidant activity, which was subsequently confirmed experimentally. This compound's antioxidant properties could be leveraged in the development of new pharmaceuticals (Agadzhanyan et al., 2010).
Synthesis and Chemical Reactions
The regioselectivity of tert-butyllithium addition to cinnamic acid varies with reaction conditions and substituent electronic effects, highlighting the versatility of cinnamic acid derivatives in synthetic chemistry. This adaptability is crucial for creating compounds with tailored physical and chemical properties for various applications, from pharmaceuticals to materials science (Aurell et al., 2001).
Anticancer and Antimicrobial Potential
Cinnamic acid derivatives, including those with tert-butyl groups, have been reviewed for their anticancer potentials. Despite a rich medicinal tradition, the comprehensive biological activities of these compounds against cancer cells have only begun to be thoroughly explored in recent decades, underscoring a potential for development into anticancer agents (De et al., 2011).
Safety And Hazards
4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cinnamic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

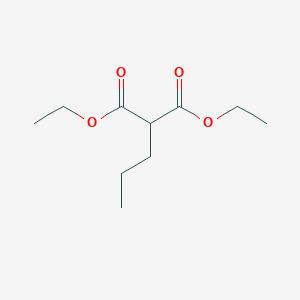
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
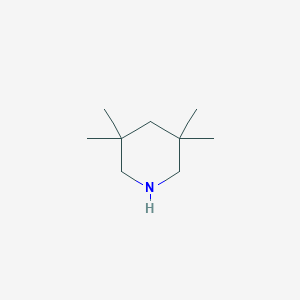
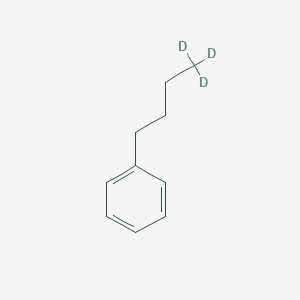
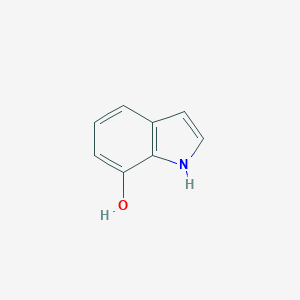
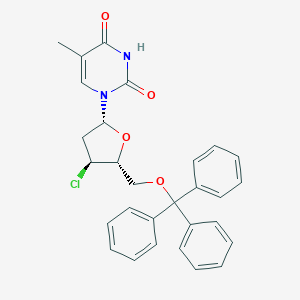
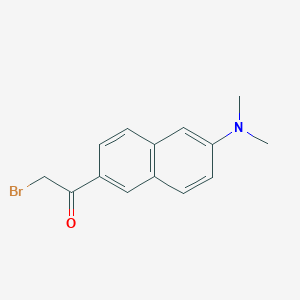
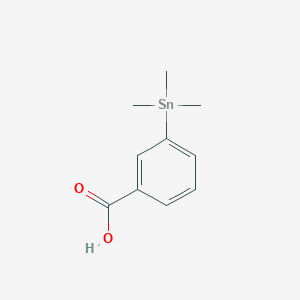
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
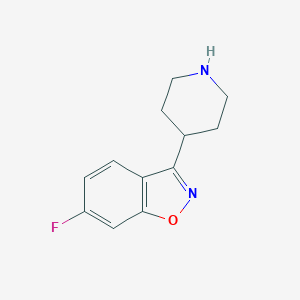
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
